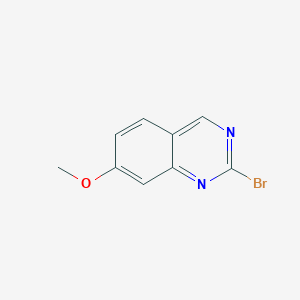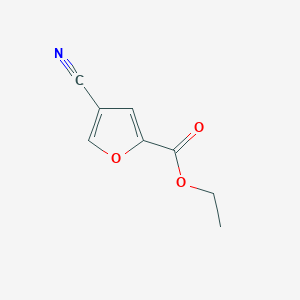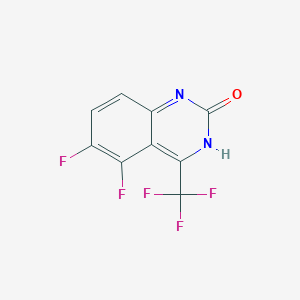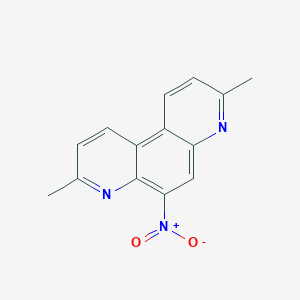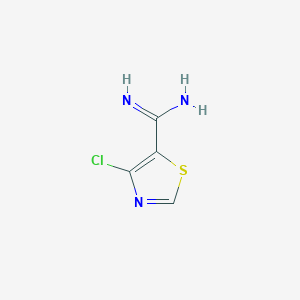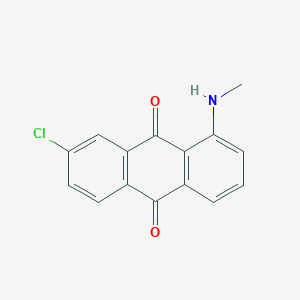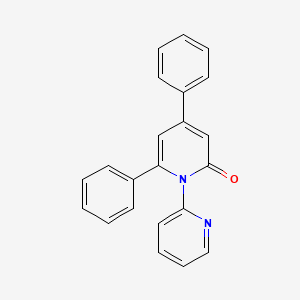
4,6-Diphenyl-1-(2-pyridyl)-2-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is a heterocyclic compound that features a bipyridine core with phenyl groups attached at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which involves the reaction of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts with aromatic diamines under reflux conditions in a mixture of ethanol and water . The reaction is usually carried out over several days to ensure complete conversion and high yield.
Industrial Production Methods
While specific industrial production methods for 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of bipyridine dicarboxylic acids.
Reduction: Formation of bipyridine derivatives with reduced functional groups.
Substitution: Formation of nitro or halogenated bipyridine derivatives.
Aplicaciones Científicas De Investigación
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the phenyl groups at the 4 and 6 positions.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and as a precursor to redox-active compounds.
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-thione: A sulfur analog of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one with similar structural properties but different reactivity.
Uniqueness
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is unique due to the presence of phenyl groups at the 4 and 6 positions, which enhance its electronic properties and make it a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals and its potential therapeutic applications further distinguish it from other bipyridine derivatives.
Propiedades
Número CAS |
62219-18-5 |
|---|---|
Fórmula molecular |
C22H16N2O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4,6-diphenyl-1-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C22H16N2O/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |
Clave InChI |
GJCCSLWSOBMUTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


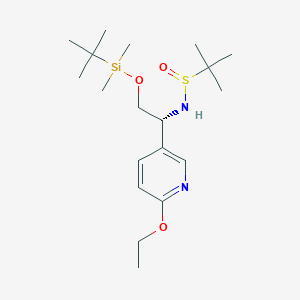

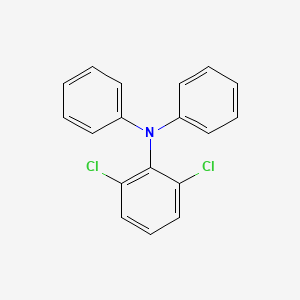
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
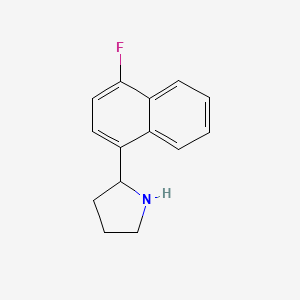
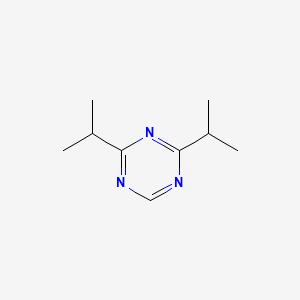
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
